7-((2-chloro-6-fluorobenzyl)oxy)-3-(2-methoxyphenoxy)-4H-chromen-4-one
Description
7-((2-chloro-6-fluorobenzyl)oxy)-3-(2-methoxyphenoxy)-4H-chromen-4-one is a synthetic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological and pharmaceutical activities. The chromen-4-one framework is a significant structural entity in medicinal chemistry, acting as a major building block in various medicinal compounds .
Properties
IUPAC Name |
7-[(2-chloro-6-fluorophenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClFO5/c1-27-19-7-2-3-8-20(19)30-22-13-29-21-11-14(9-10-15(21)23(22)26)28-12-16-17(24)5-4-6-18(16)25/h2-11,13H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFRBVKAKLVLLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClFO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-((2-chloro-6-fluorobenzyl)oxy)-3-(2-methoxyphenoxy)-4H-chromen-4-one typically involves the reaction of 2-chloro-6-fluorophenol with 3-(2-methoxyphenoxy)chromen-4-one under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-((2-chloro-6-fluorobenzyl)oxy)-3-(2-methoxyphenoxy)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: Halogen substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions include various substituted chromen-4-one derivatives, which can have different biological activities .
Scientific Research Applications
7-((2-chloro-6-fluorobenzyl)oxy)-3-(2-methoxyphenoxy)-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-((2-chloro-6-fluorobenzyl)oxy)-3-(2-methoxyphenoxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-6-fluoro-4H-chromen-4-one
- 3-(4-Chlorophenyl)-7-hydroxy-4H-chromen-4-one
- 7-Hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one
Uniqueness
7-((2-chloro-6-fluorobenzyl)oxy)-3-(2-methoxyphenoxy)-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications .
Biological Activity
7-((2-chloro-6-fluorobenzyl)oxy)-3-(2-methoxyphenoxy)-4H-chromen-4-one is a synthetic compound belonging to the flavonoid class, characterized by its complex structure featuring multiple functional groups. This compound's unique structural features suggest significant potential for various biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its anti-inflammatory, anti-cancer, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 358.78 g/mol. The presence of chlorine and fluorine atoms, along with methoxy groups, indicates potential interactions with biological systems.
Biological Activity Overview
Research indicates that compounds structurally similar to this compound exhibit various biological activities:
-
Anti-inflammatory Activity :
- Compounds with similar structures have shown significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
-
Anti-cancer Activity :
- Studies have demonstrated that flavonoids can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways .
- For instance, related flavonoids have been tested against non-small cell lung cancer (A549 cells), showing IC50 values indicating effective cytotoxicity .
- Antiviral Activity :
Case Study 1: Anti-cancer Efficacy
In a study evaluating the efficacy of flavonoids against A549 lung cancer cells, several compounds exhibited potent inhibitory activity. For example, a structurally similar compound showed an IC50 value of , significantly lower than that of the standard drug 5-fluorouracil (IC50 = ) . This suggests that modifications similar to those in this compound may enhance anti-cancer properties.
Case Study 2: Anti-inflammatory Mechanisms
Research on flavonoids has indicated their ability to modulate inflammatory responses by downregulating COX enzymes and inhibiting the production of nitric oxide (NO) in macrophages. These findings highlight the potential for this compound to serve as a therapeutic agent in inflammatory diseases .
Comparative Biological Activity Table
| Compound Name | Structure Features | Biological Activity | IC50 Value (μM) |
|---|---|---|---|
| This compound | Cl, F, Methoxy groups | Anti-cancer, Anti-inflammatory | TBD |
| Related Flavonoid A | Halogenated B-ring | Anti-cancer | |
| Related Flavonoid B | Hydroxy groups | Anti-inflammatory | TBD |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing 7-((2-chloro-6-fluorobenzyl)oxy)-3-(2-methoxyphenoxy)-4H-chromen-4-one?
- Methodological Answer : A Lewis acid-catalyzed Domino Friedel-Crafts/Allan-Robinson reaction is a robust approach for constructing the chromen-4-one core. For example, demonstrates that BF₃·Et₂O or AlCl₃ can promote regioselective cyclization of phenolic precursors with chloro/fluorobenzyl ethers. Post-synthetic modifications (e.g., nucleophilic substitution for methoxy/phenoxy groups) require anhydrous conditions and inert atmospheres to avoid hydrolysis . Propargyl bromide coupling (as in ) under K₂CO₃/DMF can introduce alkynyl sidechains for further functionalization .
Q. How should structural characterization of this compound be performed?
- Methodological Answer : Use a combination of ¹H-NMR (300–500 MHz, CDCl₃ or DMSO-d₆) and ¹³C-NMR to resolve aromatic protons and substituent effects (e.g., δ 7.24–6.93 ppm for fluorobenzyl protons in ). HRMS-ESI-TOF (positive ion mode) confirms molecular weight (e.g., m/z 411.0964 [M+H⁺] in ). For complex mixtures, 2D-NMR (COSY, HSQC) and X-ray crystallography (if crystals form) are critical .
Q. What are the key solubility and stability considerations for this compound?
- Methodological Answer : Chromen-4-ones are typically lipophilic; solubility screening in DMSO, ethanol, or THF is recommended. Stability studies under varying pH (1–13), temperature (4–40°C), and light exposure should be conducted using HPLC-UV monitoring (). For long-term storage, argon-purged vials at –20°C prevent oxidation of the benzyl ether and methoxy groups .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing the chromen-4-one scaffold be addressed?
- Methodological Answer : Substituent positioning on the benzyl and phenoxy groups heavily influences regioselectivity. shows that electron-withdrawing groups (e.g., Cl, F) on the benzyl ring direct Friedel-Crafts alkylation to the para position. Computational modeling (DFT) of transition-state intermediates can predict regiochemical outcomes. Optimizing solvent polarity (e.g., dichloroethane vs. toluene) and catalyst loading (e.g., 10–20 mol% AlCl₃) further refines selectivity .
Q. What methodologies assess the environmental fate and degradation pathways of this compound?
- Methodological Answer : Follow the INCHEMBIOL project framework ():
- Abiotic studies : Hydrolysis (pH 4–9 buffers, 25–50°C), photolysis (UV-Vis irradiation), and adsorption assays (soil/water partition coefficients).
- Biotic studies : Microbial degradation using OECD 301B ready biodegradability tests. LC-MS/MS identifies metabolites, while QSAR models predict eco-toxicity .
Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. inactivity) be resolved?
- Methodological Answer : Discrepancies often arise from substituent effects. For example, shows fluorophenyl groups enhance antimicrobial activity, while methoxy groups may sterically hinder target binding. Use structure-activity relationship (SAR) studies with systematic variation of substituents. Validate via enzyme inhibition assays (e.g., MIC against S. aureus) and molecular docking to identify key binding interactions (e.g., with bacterial gyrase) .
Q. What strategies optimize synthetic yield and purity for scale-up?
- Methodological Answer : Apply Design of Experiments (DOE) to optimize reaction parameters (temperature, catalyst ratio, solvent volume). ’s split-plot design can be adapted for multi-step syntheses. For purification, use gradient flash chromatography (silica gel, hexane/EtOAc) or preparative HPLC (C18 column, acetonitrile/water). Purity ≥95% is achievable via recrystallization (ethanol/water) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
